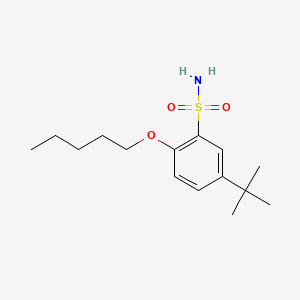
Carulite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carulite is a series of manganese dioxide and copper oxide-based catalysts developed by Carus Corporation. These catalysts are primarily used for the destruction of harmful gases such as carbon monoxide, ozone, and ethylene oxide in various air purification applications . This compound catalysts are known for their effectiveness and versatility in removing toxic gases from breathable air, emission air, and process air .
Mechanism of Action
Target of Action
Manganese and copper ions can act as cofactors for a variety of enzymes, enhancing their activity. For example, manganese is involved in the activity of certain enzymes such as manganese superoxide dismutase, which plays a role in protecting the cell from oxidative damage .
Mode of Action
The interaction of manganese and copper with their targets often involves the donation or acceptance of electrons, facilitating redox reactions. For instance, copper proteins mediate both the transport and activation of dioxygen in a number of biological systems .
Biochemical Pathways
Manganese and copper are involved in numerous biochemical pathways. For example, manganese plays a role in the oxygen-evolving complex of photosystem II in plants, facilitating the conversion of light energy into chemical energy .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of manganese and copper in the body are complex processes regulated by various proteins and pathways. For example, copper is absorbed in the stomach and first part of the small intestine, and is then distributed throughout the body via the bloodstream .
Result of Action
The action of manganese and copper in the body can result in various molecular and cellular effects. For example, the action of manganese in the superoxide dismutase enzyme results in the conversion of harmful superoxide radicals into less reactive hydrogen peroxide and dioxygen molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of manganese and copper. For example, the bioavailability of these elements can be affected by factors such as pH, temperature, and the presence of other ions .
Preparation Methods
Carulite catalysts are typically prepared using several synthetic routes, including:
Co-precipitation Method: This is the most common method, involving the dissolution of precursor salts, followed by precipitation, aging, filtering, washing, drying, and calcination.
Sol-Gel Process: This method involves the transition of a solution into a solid gel phase, which is then dried and calcined to form the catalyst.
Flame Spray Pyrolysis: This technique involves the combustion of a precursor solution to form nanoparticles, which are then collected and processed.
Supercritical Antisolvent Precipitation: This method uses supercritical fluids to precipitate the catalyst from a solution, resulting in highly active materials.
Chemical Reactions Analysis
Carulite catalysts undergo various chemical reactions, primarily focusing on oxidation processes:
Oxidation Reactions: This compound catalysts are highly effective in oxidizing carbon monoxide to carbon dioxide and ethylene oxide to carbon dioxide and water. These reactions typically occur at ambient temperatures or slightly elevated temperatures.
Reagents and Conditions: Common reagents include carbon monoxide and ethylene oxide, with reaction conditions involving temperatures ranging from ambient to 300°F (150°C) and specific gas hourly space velocities.
Major Products: The primary products of these oxidation reactions are carbon dioxide and water.
Scientific Research Applications
Carulite catalysts have a wide range of scientific research applications, including:
Comparison with Similar Compounds
Carulite catalysts are compared with other similar manganese dioxide and copper oxide-based catalysts, such as:
Platinum/Copper Manganese Oxide Catalysts: These catalysts also facilitate the oxidation of carbon monoxide but involve noble metals like platinum, which can be more expensive.
Manganese Oxide Catalysts: Pure manganese oxide catalysts are used for similar applications but may not be as effective as the combined manganese dioxide and copper oxide systems.
This compound catalysts are unique due to their specific formulation and high effectiveness in ambient temperature applications, making them a benchmark technology for air purification .
Properties
IUPAC Name |
dioxomanganese;oxocopper |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Mn.3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFKGWVZPFANLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mn]=O.O=[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuMnO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(4-chloro-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1171325.png)
